molecular formula C11H14ClNO B3097617 (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol CAS No. 1314355-33-3

(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol

Cat. No.: B3097617
CAS No.: 1314355-33-3
M. Wt: 211.69 g/mol
InChI Key: DOZVNOAPUMMXOY-LLVKDONJSA-N
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Description

®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a 3-chloro-benzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 3-chlorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate 1-(3-chloro-benzyl)-pyrrolidine.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield ®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol.

Industrial Production Methods

Industrial production methods for ®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated products.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.

    1-(3-Chloro-benzyl)-pyrrolidine: Lacks the hydroxyl group, leading to different reactivity and applications.

    1-(3-Bromo-benzyl)-pyrrolidin-3-ol: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.

Uniqueness

®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. The presence of the hydroxyl group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZVNOAPUMMXOY-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229744
Record name 3-Pyrrolidinol, 1-[(3-chlorophenyl)methyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314355-33-3
Record name 3-Pyrrolidinol, 1-[(3-chlorophenyl)methyl]-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314355-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-[(3-chlorophenyl)methyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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